

2-Ethyl-3-methylpyrazine-d3 CAS number

1335401-33-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-3-methylpyrazine-d3

Cat. No.: B15138741

[Get Quote](#)

An In-depth Technical Guide to **2-Ethyl-3-methylpyrazine-d3** (CAS: 1335401-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethyl-3-methylpyrazine-d3**, a deuterated isotopologue of the well-known flavor and aroma compound, 2-Ethyl-3-methylpyrazine. While the non-deuterated form is significant in the food and fragrance industries for its nutty, roasted, and earthy notes, the deuterated version serves a critical role in analytical and research settings.^[1] This document details its chemical properties, outlines plausible experimental protocols for its synthesis and application, and presents its primary utility as an internal standard for quantitative analysis.

Introduction

2-Ethyl-3-methylpyrazine-d3 ($C_7H_7D_3N_2$) is a heterocyclic organic compound belonging to the pyrazine family.^[2] The strategic replacement of three hydrogen atoms with deuterium atoms on the methyl group creates a stable, isotopically labeled molecule with a higher molecular weight (125.19 g/mol) than its natural counterpart (122.17 g/mol).^{[2][3]} This mass difference is fundamental to its primary application as an internal standard in mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[2] In such applications, it is added in a known quantity to a sample to correct for analyte loss during sample preparation and injection,

enabling more accurate and precise quantification of the non-deuterated analyte.[\[2\]](#) It can also be used as a tracer in metabolic and pharmacokinetic studies.[\[2\]\[4\]](#)

Physicochemical Properties

Quantitative data for the deuterated compound **2-Ethyl-3-methylpyrazine-d3** is not extensively published. However, the physicochemical properties of its non-deuterated analog, 2-Ethyl-3-methylpyrazine (CAS: 15707-23-0), serve as a reliable proxy for its physical behavior.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ D ₃ N ₂ (Deuterated)	[2] [4]
C ₇ H ₁₀ N ₂ (Non-deuterated)	[3]	
Molecular Weight	125.19 g/mol (Deuterated)	[2] [4]
122.17 g/mol (Non-deuterated)	[3]	
Appearance	Colorless to pale yellow liquid	[3] [5]
Odor	Nutty, roasted, earthy, potato-like	[6]
Density	0.987 g/mL at 25 °C	
Boiling Point	57 °C at 10 mmHg	
Flash Point	59 °C (138.2 °F)	[3]
Refractive Index	n _{20/D} 1.503 - 1.505	[3]
Solubility	Soluble in alcohol and organic solvents; Insoluble in water	[7]

Experimental Protocols

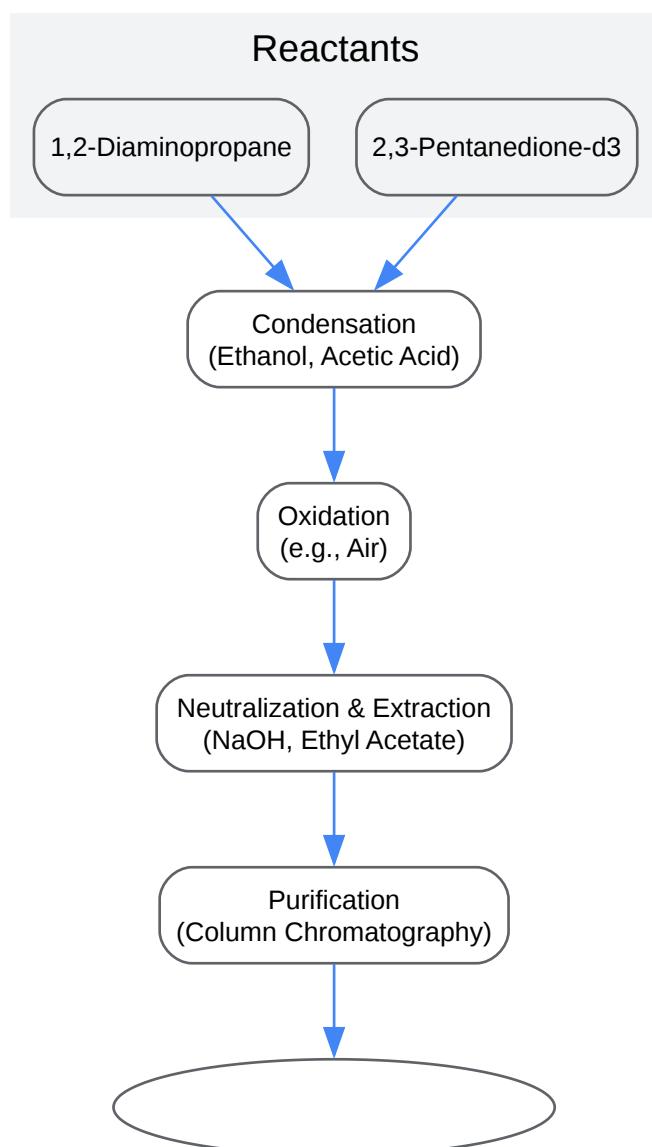
Proposed Synthesis of 2-Ethyl-3-methylpyrazine-d3

A definitive, published synthesis protocol for **2-Ethyl-3-methylpyrazine-d3** is not readily available. However, based on general pyrazine synthesis methodologies, such as the Gutknecht or Gastaldi condensation reactions, a plausible route can be proposed.[\[1\]](#)[\[3\]](#) This

route involves the condensation of an alpha-diaminoketone with a deuterated dicarbonyl compound.

Objective: To synthesize **2-Ethyl-3-methylpyrazine-d3** via condensation.

Reagents:


- 1,2-Diaminopropane
- 2,3-Pentanedione-d3 (custom synthesis may be required)
- Oxidizing agent (e.g., air, iodine, or ferric chloride)
- Acid catalyst (e.g., acetic acid)
- Solvent (e.g., ethanol)
- Sodium hydroxide (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Condensation: Dissolve 1,2-diaminopropane and 2,3-pentanedione-d3 in ethanol in a round-bottom flask.
- Acidification: Add a catalytic amount of acetic acid to the mixture to facilitate the condensation reaction.
- Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Oxidation: Upon completion of the condensation to form the dihydropyrazine intermediate, introduce an oxidizing agent to form the aromatic pyrazine ring. This can often be achieved by bubbling air through the solution or by the addition of a chemical oxidant.

- Neutralization: Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
- Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure **2-Ethyl-3-methylpyrazine-d3**.

Proposed Synthesis Workflow for 2-Ethyl-3-methylpyrazine-d3

[Click to download full resolution via product page](#)

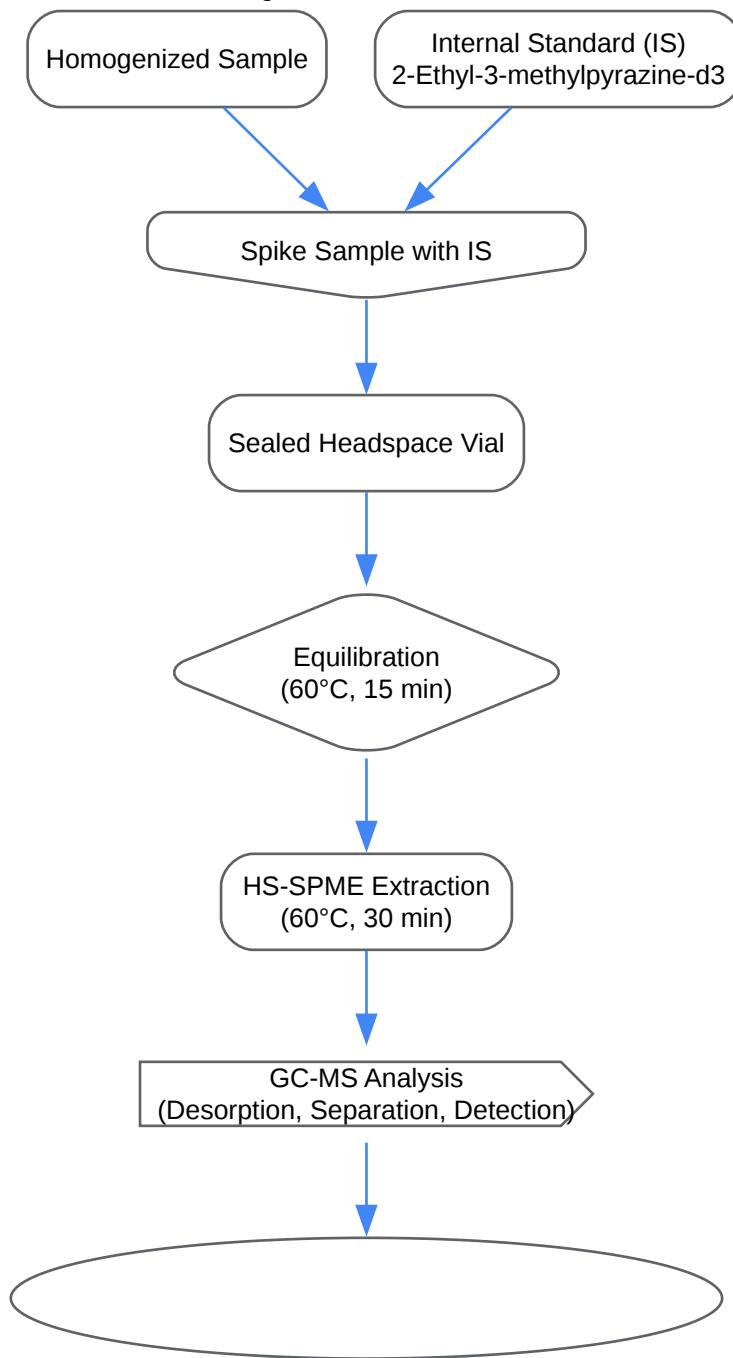
Caption: Proposed Synthesis Workflow for **2-Ethyl-3-methylpyrazine-d3**.

Quantification of 2-Ethyl-3-methylpyrazine using GC-MS with Internal Standard

This protocol describes the use of **2-Ethyl-3-methylpyrazine-d3** as an internal standard for the quantification of its non-deuterated analog in a sample matrix (e.g., a food or beverage sample). The methodology is adapted from a validated method for a similar pyrazine compound.[8]

Objective: To accurately quantify 2-Ethyl-3-methylpyrazine in a sample using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Materials & Equipment:


- Sample containing 2-Ethyl-3-methylpyrazine
- Internal Standard (IS): **2-Ethyl-3-methylpyrazine-d3** solution of known concentration
- 20 mL headspace vials with caps
- SPME fiber (e.g., 50/30 μ m DVB/CAR/PDMS)
- Gas Chromatograph with Mass Spectrometer detector (GC-MS)
- Capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)

Procedure:

- Sample Preparation: Place a known amount (e.g., 5 g) of the homogenized sample into a 20 mL headspace vial.
- Internal Standard Spiking: Add a precise volume of the **2-Ethyl-3-methylpyrazine-d3** internal standard solution to the vial.
- Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow volatile compounds to partition into the headspace.

- SPME Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C to extract the volatile analytes.
- GC-MS Analysis:
 - Desorption: Immediately transfer the SPME fiber to the GC injector, set to 250°C in splitless mode, and desorb for 5 minutes.
 - Chromatography: Use a temperature program to separate the compounds (e.g., initial temp 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min). Helium is used as the carrier gas.
 - Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification.
 - Monitor characteristic ions for 2-Ethyl-3-methylpyrazine (e.g., m/z 122, 107).
 - Monitor characteristic ions for **2-Ethyl-3-methylpyrazine-d3** (e.g., m/z 125, 110).
- Quantification: Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard. Calculate the concentration of 2-Ethyl-3-methylpyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow: Quantification via HS-SPME-GC-MS

[Click to download full resolution via product page](#)

Caption: Analytical Workflow using the deuterated compound as an internal standard.

Applications in Research and Development

The primary role of **2-Ethyl-3-methylpyrazine-d3** is to serve as a robust tool for analytical chemistry and drug development.

- Internal Standard: Its most common application is as an internal standard for the accurate quantification of 2-Ethyl-3-methylpyrazine in various matrices, including food, beverages, and environmental samples.^{[2][4]} The non-deuterated compound is a key flavor component in many cooked foods like coffee, chocolate, and roasted nuts.^{[9][10][11]}
- Tracer Studies: In pharmaceutical and metabolic research, deuterated compounds are used as tracers.^[2] By incorporating **2-Ethyl-3-methylpyrazine-d3** into a biological system, researchers can track its metabolic fate, distribution, and excretion, providing insights into pharmacokinetic profiles without the use of radioactive labels.^[2] Deuteration can sometimes alter the metabolic profile of a drug, a field of study that has gained significant attention.^[2]

Conclusion

2-Ethyl-3-methylpyrazine-d3 (CAS: 1335401-33-6) is a specialized, isotopically labeled compound essential for high-precision analytical chemistry. While it shares the fundamental chemical structure of its widely recognized non-deuterated analog, its utility is not in flavor or fragrance but in providing a reliable internal standard for quantitative mass spectrometry and as a non-radioactive tracer for metabolic research. The protocols and data presented in this guide offer a technical foundation for professionals in research and drug development to effectively utilize this valuable analytical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scentre.co [scentre.co]
- 4. medchemexpress.cn [medchemexpress.cn]

- 5. 2-ETHYL-3-METHYLPYRAZINE [ventus.com]
- 6. filbert pyrazine, 15707-23-0 [thegoodsentscompany.com]
- 7. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 8. benchchem.com [benchchem.com]
- 9. nacchemical.com [nacchemical.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. chemneo.com [chemneo.com]
- To cite this document: BenchChem. [2-Ethyl-3-methylpyrazine-d3 CAS number 1335401-33-6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138741#2-ethyl-3-methylpyrazine-d3-cas-number-1335401-33-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com